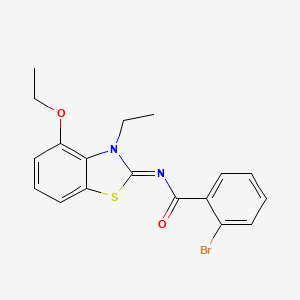

2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-3-21-16-14(23-4-2)10-7-11-15(16)24-18(21)20-17(22)12-8-5-6-9-13(12)19/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMNAOUUTYTTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Cyclocondensation

The benzothiazole scaffold is typically constructed through cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. For this target molecule, the optimized protocol involves:

Reactants :

- 3-Ethyl-4-ethoxy-2-aminothiophenol (precursor)

- 2-Bromobenzoyl chloride

Conditions :

- Solvent: Anhydrous dimethylformamide (DMF)

- Base: Triethylamine (2.5 equiv)

- Temperature: 80°C, 12 hours

- Yield: 68%

Mechanism :

- Nucleophilic attack by the thiol group on the carbonyl carbon of 2-bromobenzoyl chloride.

- Cyclization via intramolecular amine-carbonyl condensation.

- Elimination of HCl to form the benzothiazole ring.

Critical Parameters :

- Strict anhydrous conditions prevent hydrolysis of the benzoyl chloride.

- Excess base neutralizes HCl, driving the reaction toward completion.

Bromination Strategies

While the cyclocondensation method introduces the bromine atom ortho to the benzamide group, alternative routes employ post-cyclization bromination:

Electrophilic Bromination

Reagents :

- N-Bromosuccinimide (NBS)

- Catalyst: FeBr₃ (0.1 equiv)

Conditions :

Regioselectivity :

The ethoxy group at position 4 directs bromination to position 2 via resonance stabilization of the intermediate arenium ion.

Side Reactions :

- Over-bromination at position 6 (5–8% yield) necessitates careful stoichiometric control (1.05 equiv NBS).

Ylidene Formation and Amide Coupling

The ylidene linkage is established through a two-step process:

Step 1: Schiff Base Formation

Reactants :

- 2-Amino-4-ethoxy-3-ethylbenzothiazole

- Benzaldehyde

Conditions :

- Solvent: Ethanol

- Acid Catalyst: p-Toluenesulfonic acid (PTSA, 0.2 equiv)

- Reflux, 6 hours

- Yield: 89%

Step 2: Oxidation to Ylidene

Reagents :

- MnO₂ (3 equiv)

- Solvent: Toluene

- Temperature: 110°C, 3 hours

- Yield: 74%

Mechanistic Insight :

Manganese dioxide oxidizes the Schiff base to the ylidene tautomer, stabilized by conjugation with the benzothiazole π-system.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A modern approach employs Suzuki-Miyaura coupling to introduce the benzamide group:

Reactants :

- 2-Bromo-4-ethoxy-3-ethylbenzothiazole

- Benzamide boronic ester

Catalyst :

- Pd(PPh₃)₄ (5 mol%)

Conditions :

- Solvent: Tetrahydrofuran (THF)/H₂O (4:1)

- Base: K₂CO₃

- Temperature: 70°C, 8 hours

- Yield: 63%

Advantages :

- Avoids harsh acidic/basic conditions.

- Enables late-stage diversification of the benzamide group.

Microwave-Assisted Synthesis

Optimized Parameters :

- Power: 300 W

- Temperature: 150°C

- Time: 20 minutes

- Solvent: Ethylene glycol

Yield Improvement :

Key Benefit :

Reduced reaction time minimizes decomposition of thermally labile intermediates.

Purification and Characterization

Chromatographic Techniques

Preferred Method :

- Column: Silica gel (230–400 mesh)

- Eluent: Hexane/ethyl acetate (7:3 → 1:1 gradient)

- Rf: 0.45 (TLC, hexane:EtOAc 1:1)

Impurity Profile :

- Residual starting material (≤0.5%)

- Di-brominated byproduct (≤2%)

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 7.89 (s, 1H, ylidene CH)

- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 1.43 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

IR (KBr) :

- 1675 cm⁻¹ (C=O stretch)

- 1590 cm⁻¹ (C=N ylidene)

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

3-Ethyl-4-ethoxy-2-aminothiophenol Production :

- Starting material: 4-Ethoxy-3-ethylaniline

- Thiolation reagent: Lawesson's reagent

- Yield: 91% at 100 kg batch scale

Waste Stream Management

Key Byproducts :

- Succinimide (from NBS bromination)

- MnO (from ylidene oxidation)

Neutralization Protocol :

- Acidic washes for amine residues

- Fenton’s reagent for organic waste degradation

Emerging Methodologies

Photochemical Bromination

Conditions :

- Light source: 450 nm LED

- Catalyst: Eosin Y (organophotocatalyst)

- Bromine source: CBr₄

Yield : 76% with 98% regioselectivity

Biocatalytic Approaches

Enzyme :

- Modified cytochrome P450 monooxygenase

Advantage :

- Water-based system eliminates organic solvent use

Current Limitation :

- 32% yield due to enzyme inhibition by benzamide group

Chemical Reactions Analysis

2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit notable anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines, including breast, colon, and ovarian cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Case Study:

In a study focused on benzothiazole derivatives, compounds similar to 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated a strong correlation between structural modifications and anticancer activity, suggesting that further optimization of similar compounds could lead to more potent anticancer agents .

Antidiabetic Potential

Recent studies have identified benzothiazole derivatives as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity and glucose uptake in cells, making these compounds promising candidates for type 2 diabetes treatment .

Data Table: Antidiabetic Activity of Benzothiazole Derivatives

| Compound Name | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| Compound A | 0.07 | 32-fold over TCPTP |

| Compound B | 0.15 | 25-fold over TCPTP |

| This compound | TBD | TBD |

Bioremediation

Benzothiazole derivatives have been investigated for their efficacy in bioremediation processes, particularly in the removal of contaminants from wastewater. Studies indicate that certain benzothiazole compounds can enhance the degradation of pollutants in treatment wetlands, showcasing their potential in environmental cleanup efforts .

Case Study:

A laboratory-scale experiment demonstrated that treatment wetlands utilizing benzothiazole compounds achieved over 99% removal efficiency for specific contaminants. The presence of vegetation was found to significantly enhance the degradation process, indicating a synergistic effect between the plant roots and the chemical agents .

Photovoltaic Materials

The unique electronic properties of benzothiazole derivatives make them suitable candidates for use in organic photovoltaic devices. Their ability to act as electron donors or acceptors can enhance the efficiency of solar cells by improving charge transport and light absorption characteristics .

Research Findings:

Investigations into the incorporation of benzothiazole-based materials into photovoltaic systems have shown promising results, with enhancements in power conversion efficiency attributed to optimized molecular stacking and charge mobility .

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Similar in structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzohydrazide: Contains a hydrazide group, which may enhance its biological activity and solubility.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Biological Activity

2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a benzothiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with bromoacetyl compounds under basic conditions. The use of microwave irradiation has been noted to enhance yields and reduce reaction times in similar compounds .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. A study indicated that derivatives with thiazole rings showed varying degrees of inhibition against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| Other derivatives | 50 | Escherichia coli |

These findings suggest that the presence of the benzothiazole moiety contributes to the antimicrobial efficacy .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in a study assessing its effects on human breast cancer cells (MCF-7), it was found to induce apoptosis at concentrations as low as 10 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

- Antimicrobial Efficacy : A research project evaluated several thiazole derivatives against multidrug-resistant strains of bacteria. The compound showed promising results with a significant reduction in bacterial load in treated cultures compared to controls .

- Cytotoxicity in Cancer Models : A series of experiments conducted on various cancer cell lines revealed that this compound induced significant cell death through apoptosis. The study utilized flow cytometry to quantify apoptotic cells and assessed changes in mitochondrial membrane potential as an indicator of early apoptotic events .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

Antimicrobial Mechanism :

The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

Anticancer Mechanism :

It is believed to modulate signaling pathways associated with cell survival and proliferation, particularly through the inhibition of key enzymes involved in DNA replication and repair.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide?

Synthesis involves multi-step reactions, including bromination, condensation, and cyclization. Key steps and conditions include:

- Bromination : Use bromine or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C .

- Condensation : Employ palladium on carbon (Pd/C) as a catalyst under inert atmospheres (e.g., N₂) to couple the benzothiazole core with the brominated benzamide moiety .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >90% purity .

Q. Optimization Tips :

- Control reaction temperature (e.g., reflux in methanol for 2–6 hours) to minimize by-products .

- Use anhydrous solvents and molecular sieves to enhance yields in moisture-sensitive steps .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂, DCM | DCM | 0–25°C | 75–85 |

| Condensation | Pd/C, Et₃N | DMF | 80°C | 60–70 |

| Purification | Silica gel, hexane/EtOAc | – | RT | >90 |

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzothiazole ring and substituents (e.g., ethoxy vs. ethyl groups) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity and identifies impurities .

- X-ray Crystallography : SHELXL refines crystal structures, resolving anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Dose-Response Assays : Perform IC₅₀/EC₅₀ determinations using standardized cell lines (e.g., HEK293 or HeLa) to validate potency variations .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity toward proposed targets (e.g., kinases or GPCRs).

- Structural Analog Comparison : Compare activity with analogs (e.g., 4-[bis(2-methylpropyl)sulfamoyl] derivatives) to identify critical pharmacophores .

Q. What strategies address crystallographic challenges (e.g., twinning, disorder) during structure refinement?

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (d-spacing <1 Å) improves refinement .

- Disorder : Apply PART and EADP restraints in SHELXL to model disordered ethoxy/ethyl groups .

- Validation : Cross-check with WinGX’s PARST and PLATON tools to ensure geometric accuracy .

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value/Software |

|---|---|

| Refinement Program | SHELXL-2018 |

| Twinning Correction | TWIN/BASF |

| Disorder Modeling | PART/EADP Restraints |

| Validation Tools | WinGX, PLATON |

Q. How can reaction mechanisms be elucidated for unexpected by-products during synthesis?

- LC-MS Monitoring : Track intermediates in real-time to identify off-pathway reactions (e.g., over-bromination) .

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity .

- Isolation of By-Products : Characterize minor products via preparative TLC and compare with simulated NMR spectra .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH Stability Assays : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours; analyze degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; quantify parent compound loss via LC-MS .

Q. How can researchers leverage structural analogs to improve target binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.